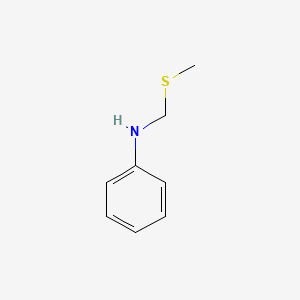
Aniline, N-((methylthio)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(methylsulfanylmethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a methylsulfanylmethyl group attached to the nitrogen atom of an aniline molecule. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
N-(methylsulfanylmethyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of N-(methylsulfanylmethyl)aniline may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as palladium on carbon, can enhance the efficiency of the reaction. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
化学反応の分析
Types of Reactions
N-(methylsulfanylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted anilines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups, and other electrophiles in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Substituted anilines with various functional groups.
科学的研究の応用
N-(methylsulfanylmethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of N-(methylsulfanylmethyl)aniline involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
類似化合物との比較
Similar Compounds
N-methylaniline: Similar structure but lacks the methylsulfanylmethyl group.
N,N-dimethylaniline: Contains two methyl groups attached to the nitrogen atom.
N-ethylsulfanylmethyl)aniline: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
N-(methylsulfanylmethyl)aniline is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
98499-59-3 |
|---|---|
分子式 |
C8H11NS |
分子量 |
153.25 g/mol |
IUPAC名 |
N-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C8H11NS/c1-10-7-9-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
InChIキー |
AVTORQFIRUDRMD-UHFFFAOYSA-N |
正規SMILES |
CSCNC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

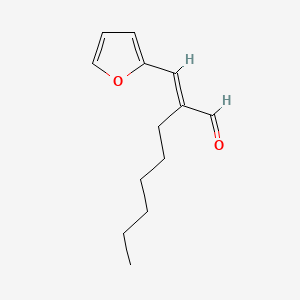
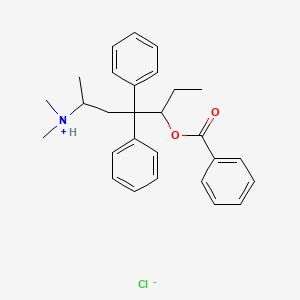

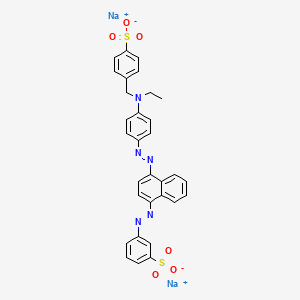
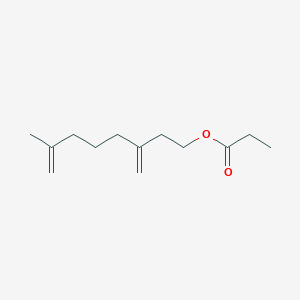


![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
